molecular formula C24H15N7O B11034848 2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine

2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine

Cat. No.: B11034848
M. Wt: 417.4 g/mol
InChI Key: PUJLKCWBXWGVKJ-UHFFFAOYSA-N
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Description

2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.

Chemical Reactions Analysis

Types of Reactions

2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine is unique due to its combination of an imidazole ring with an indole moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H15N7O

Molecular Weight

417.4 g/mol

IUPAC Name

(1Z,3Z)-1-(4H-imidazo[4,5-b]indol-2-ylidene)-3-(2-oxo-1H-indol-3-ylidene)-2-phenylguanidine

InChI

InChI=1S/C24H15N7O/c32-22-20(16-11-5-7-13-18(16)27-22)29-23(25-14-8-2-1-3-9-14)31-24-28-19-15-10-4-6-12-17(15)26-21(19)30-24/h1-13H,(H2,25,26,27,28,29,30,31,32)

InChI Key

PUJLKCWBXWGVKJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C(/N=C\2/C3=CC=CC=C3NC2=O)/N=C\4/N=C5C6=CC=CC=C6NC5=N4

Canonical SMILES

C1=CC=C(C=C1)N=C(N=C2C3=CC=CC=C3NC2=O)N=C4N=C5C6=CC=CC=C6NC5=N4

Origin of Product

United States

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